N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-3,5-dimethylbenzene-1-sulfonamide
Description
N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-3,5-dimethylbenzene-1-sulfonamide is a sulfonamide derivative featuring a pyridazine core substituted with an azepane (7-membered cyclic amine) group at the 6-position. The sulfonamide moiety is linked to a phenyl ring bearing 3,5-dimethyl substituents, enhancing lipophilicity and steric bulk.
Properties
IUPAC Name |
N-[4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl]-3,5-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O2S/c1-18-15-19(2)17-22(16-18)31(29,30)27-21-9-7-20(8-10-21)23-11-12-24(26-25-23)28-13-5-3-4-6-14-28/h7-12,15-17,27H,3-6,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVKSUQATYKXTQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCCCCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-3,5-dimethylbenzene-1-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridazine ring, which is then functionalized with the azepane group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Scale-up processes would also need to address issues such as solvent recovery and waste management to ensure sustainability.
Chemical Reactions Analysis
Types of Reactions
N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-3,5-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the pyridazine ring.
Reduction: This can be used to alter the oxidation state of the nitrogen atoms in the azepane ring.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the sulfonamide group.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups to the aromatic rings.
Scientific Research Applications
N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-3,5-dimethylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-3,5-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The pyridazine ring can interact with various receptors, modulating their signaling pathways .
Comparison with Similar Compounds
Core Heterocycle Variations
- Target Compound : Pyridazine core (two adjacent nitrogen atoms in a 6-membered ring) with azepane substitution .
- Triazine-Based Analogs: 4-({4-Chloro-6-[(3,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}amino)-N-(pyridin-2-yl)benzene-1-sulfonamide (Compound 9): Contains a triazine core (three nitrogen atoms in a 6-membered ring) with a 3,4-dimethylphenyl group and pyridyl sulfonamide . Desai et al. (2016) Compounds: Triazine derivatives with piperidine (6-membered cyclic amine) and pyrimidine substituents .
- Pyrazolo-Pyrimidine Analogs: Example 57 (): Features a pyrazolo[3,4-d]pyrimidine core fused with a chromenone moiety and fluorophenyl groups, linked to a cyclopropyl sulfonamide .
Substituent Effects
Comparison :
- Amine Ring Size : Azepane (7-membered) in the target compound vs. piperidine (6-membered) in triazine analogs. Larger rings may alter binding pocket interactions .
- Fluorine Incorporation: Fluorinated chromenone derivatives (Example 57) exhibit higher molecular weights (~617 Da) and improved metabolic stability .
Activity Trends :
- Triazine and pyridazine cores correlate with antimicrobial effects, while fused systems (e.g., chromenone) may expand therapeutic scope to oncology or immunology.
Biological Activity
N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-3,5-dimethylbenzene-1-sulfonamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a sulfonamide group, a pyridazine ring, and an azepane moiety. The unique structural characteristics contribute to its interaction with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₃N₃O₂S |
| Molecular Weight | 341.46 g/mol |
| CAS Number | 946207-08-5 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The sulfonamide group can form hydrogen bonds with the active sites of enzymes, inhibiting their activity. This mechanism is crucial for its potential therapeutic effects.
- Receptor Modulation : The pyridazine ring may interact with various receptors, modulating signaling pathways that are essential for cellular function and response.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, pyridazine derivatives similar to this compound have shown significant growth inhibition against various cancer cell lines, including melanoma and non-small cell lung cancer (NSCLC).
- Growth Inhibition Percentages (GI%) : Research indicates that certain derivatives exhibit GI% values ranging from 62.21% to 100.14% against cancer cells .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Pyridazine-based compounds have demonstrated promising activity against various pathogens, including resistant strains of Staphylococcus aureus.
- Minimum Inhibitory Concentration (MIC) : Some derivatives showed MIC values as low as 16 μg/mL against specific bacteria .
Study on Pyridazine Derivatives
A study conducted on pyridazine derivatives indicated their dual functionality as antimicrobial and anticancer agents. The compounds were screened against 60 cancer cell lines at the National Cancer Institute (NCI), revealing promising results in both categories .
Mechanistic Insights
Molecular docking studies have provided insights into how these compounds bind to their targets, particularly focusing on the vascular endothelial growth factor receptor 2 (VEGFR-2). Compounds similar to this compound exhibited strong binding affinities, suggesting a potential role in cancer therapy through angiogenesis inhibition .
Q & A
Q. Optimization Strategies :
- Temperature control : Higher yields are reported at 80–100°C for the coupling step .
- Catalyst selection : Pd(PPh₃)₄ improves cross-coupling efficiency compared to Pd(OAc)₂ .
- By-product minimization : Use thin-layer chromatography (TLC) for real-time monitoring .
How can researchers confirm the structural integrity of this compound, and what analytical methods are most reliable?
Basic Research Question
A multi-technique approach is essential:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of azepane (δ 1.4–2.1 ppm for CH₂ groups) and sulfonamide (δ 7.5–8.0 ppm for aromatic protons) .
- High-Resolution Mass Spectrometry (HRMS) : Validates the molecular formula (e.g., [M+H]⁺ calculated for C₂₅H₃₁N₅O₂S: 490.2221) .
- X-ray Crystallography : Resolves stereochemical ambiguities; similar sulfonamide derivatives show planar sulfonamide groups with dihedral angles <10° .
What advanced strategies are used to analyze structure-activity relationships (SAR) for this compound?
Advanced Research Question
Methodology :
Substituent Variation : Replace azepane with piperidine or morpholine to assess ring size effects on bioactivity .
Pharmacophore Mapping : Use docking studies (e.g., AutoDock Vina) to predict interactions with targets like carbonic anhydrase IX, a common sulfonamide target .
In Vitro Assays : Compare IC₅₀ values against cancer cell lines (e.g., MCF-7) to correlate substituent effects with cytotoxicity .
Q. Resolution Workflow :
Validate purity via HPLC (≥98%).
Re-test activity in standardized assays (e.g., fixed cell lines and enzyme batches).
Perform statistical analysis (e.g., ANOVA) to identify outliers .
What computational approaches are recommended for predicting the compound’s pharmacokinetic properties?
Advanced Research Question
Methodology :
- ADMET Prediction : Use SwissADME to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition. For example, logP ~3.2 suggests moderate blood-brain barrier penetration .
- Molecular Dynamics Simulations : GROMACS can model binding stability to targets over 100-ns trajectories .
- Quantum Mechanics (QM) : Calculate electrostatic potential maps (e.g., Gaussian 09) to identify reactive sites for functionalization .
How can Design of Experiments (DoE) optimize reaction yields and reproducibility?
Advanced Research Question
Case Study :
- Factors Tested : Temperature (60–100°C), catalyst loading (1–5 mol%), solvent (DMF vs. THF).
- Response Surface Methodology (RSM) : Identified optimal conditions: 80°C, 3 mol% Pd(PPh₃)₄, DMF solvent (yield: 82% vs. initial 55%) .
Q. Steps :
Define critical variables using a Plackett-Burman design.
Perform central composite design (CCD) for non-linear optimization.
Validate with triplicate runs to ensure reproducibility (±5% yield variance) .
What are the challenges in scaling up the synthesis for preclinical studies?
Advanced Research Question
Key Issues :
- Exothermic Reactions : Azepane coupling at >100°C may require jacketed reactors for temperature control .
- Catalyst Cost : Pd-based catalysts increase costs; explore ligand-free conditions or recyclable catalysts (e.g., Pd/C) .
- Purification at Scale : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) .
How can researchers validate the compound’s mechanism of action in complex biological systems?
Advanced Research Question
Integrated Workflow :
Target Engagement : Use cellular thermal shift assays (CETSA) to confirm binding to putative targets .
Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment (e.g., apoptosis pathways).
In Vivo Models : Test efficacy in xenograft mice, monitoring tumor volume and biomarker expression (e.g., CA IX levels) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
